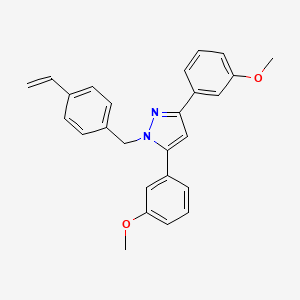![molecular formula C18H15F3N2O6S B14927517 3-[(Acetyloxy)methyl]-8-oxo-7-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14927517.png)
3-[(Acetyloxy)methyl]-8-oxo-7-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo ring system, and functional groups such as acetyloxy, oxo, and trifluoromethylbenzoyl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is typically achieved through a cyclization reaction involving a thia-azabicyclo intermediate.
Functional group modifications: Introduction of the acetyloxy and oxo groups is done through selective oxidation and acetylation reactions.
Attachment of the trifluoromethylbenzoyl group: This step involves a coupling reaction using a suitable trifluoromethylbenzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the cyclization reaction: Using high-pressure reactors to ensure complete conversion.
Purification steps: Employing techniques such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may:
Inhibit enzymes: By binding to the active site and blocking substrate access.
Disrupt cellular processes: Through interaction with cellular membranes or proteins.
Modulate signaling pathways: Affecting pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-ACA (7-Aminocephalosporanic acid): Shares a similar bicyclic core but lacks the trifluoromethylbenzoyl group.
Cephalosporins: A class of antibiotics with a similar core structure but different functional groups.
Penicillins: Another class of β-lactam antibiotics with a related but distinct structure.
Uniqueness
3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylbenzoyl group, in particular, enhances its stability and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H15F3N2O6S |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-8-oxo-7-[[4-(trifluoromethyl)benzoyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H15F3N2O6S/c1-8(24)29-6-10-7-30-16-12(15(26)23(16)13(10)17(27)28)22-14(25)9-2-4-11(5-3-9)18(19,20)21/h2-5,12,16H,6-7H2,1H3,(H,22,25)(H,27,28) |
InChI Key |
CELMTIZIKITZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid](/img/structure/B14927455.png)
![N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927460.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14927462.png)
![4-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol](/img/structure/B14927467.png)
![[6-Cyclopropyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B14927469.png)
![4-(3,12-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)-N'~1~-{1-[6-methyl-2,4-dioxo-2H-pyran-3(4H)-yliden]ethyl}pentanohydrazide](/img/structure/B14927475.png)
![4-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14927483.png)
![N-(2,3-dimethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927488.png)
![2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927492.png)
![N-(3-chloro-4-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927499.png)

![1-ethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927506.png)
![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14927531.png)
